molecular formula C21H20ClFN2OS B4700060 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide

Cat. No. B4700060
M. Wt: 402.9 g/mol
InChI Key: OHBXZGRARHNDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. Activation of these receptors leads to a variety of physiological effects, including modulation of pain perception, regulation of appetite, and modulation of immune function. The exact mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide is not fully understood, but it is thought to act by binding to the cannabinoid receptors and inducing a conformational change that leads to downstream signaling.
Biochemical and physiological effects:
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, regulation of appetite, and modulation of immune function. In animal studies, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide has been shown to reduce pain sensitivity and increase appetite. Additionally, this compound has been shown to modulate immune function by reducing inflammation and promoting wound healing.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise modulation of the endocannabinoid system and investigation of its role in various physiological processes. However, one limitation of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide is its potential for off-target effects, as it may interact with other receptors or signaling pathways.

Future Directions

There are many potential future directions for research involving N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide. One area of interest is investigating the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Additionally, further investigation of the mechanisms of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide could lead to the development of more selective and potent cannabinoid receptor agonists. Finally, research could also focus on the potential for N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide to interact with other receptors or signaling pathways, which could lead to the development of novel therapeutics for a variety of conditions.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide has been used extensively in scientific research as a tool to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have high affinity for both CB1 and CB2 receptors, and has been used to investigate the effects of cannabinoid receptor activation on pain perception, appetite regulation, and immune function.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2OS/c1-3-4-8-19(26)25(18-7-5-6-17(23)13-18)21-24-20(14(2)27-21)15-9-11-16(22)12-10-15/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBXZGRARHNDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1=CC(=CC=C1)F)C2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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